

Navocaftor Administration in Animal Models of Cystic Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Publicly available, detailed preclinical data from studies of **Navocaftor** (also known as GLPG3067 or ABBV-3067) specifically in animal models of cystic fibrosis (CF) is limited. The development of the triple-combination therapy including **Navocaftor** by AbbVie was discontinued as it did not meet primary efficacy endpoints in clinical trials.[1] The protocols and data presented below are therefore illustrative, based on established methodologies for evaluating CFTR modulators in common CF animal models, and are intended to serve as a guide for researchers.

Introduction to Navocaftor

Navocaftor is a small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.[2] In individuals with specific CF mutations, the CFTR protein is present on the cell surface but functions incorrectly, failing to properly open and allow chloride ion transport. Potentiators like Navocaftor are designed to bind to the defective CFTR protein and increase the probability that the channel will be open, thereby restoring some level of chloride transport. Navocaftor was developed by Galapagos and AbbVie and has been studied in clinical trials in combination with CFTR correctors, which aim to increase the amount of CFTR protein at the cell surface.[3][4] Recently, Sionna Therapeutics has licensed Navocaftor with the intent of developing it in new combination therapies.[5]

Illustrative Preclinical Data

The following table represents hypothetical quantitative data that could be expected from a preclinical study of a CFTR potentiator like **Navocaftor** in a homozygous F508del-CFTR



mouse model. This data is for illustrative purposes only and is not based on published results for **Navocaftor**.

Parameter	Vehicle Control (F508del mice)	Navocaftor-Treated (F508del mice)	Wild-Type Mice (Reference)
Nasal Potential Difference (mV)			
Change after low-Cl perfusion + Forskolin	-2.5 ± 0.8	-12.5 ± 2.1	-20.0 ± 2.5
Intestinal Short-Circuit Current (μΑ/cm²)			
Forskolin-induced Isc in jejunum	5.2 ± 1.5	25.8 ± 4.3	100.5 ± 12.0
Mucociliary Transport (% of initial distance)			
Tracheal mucus velocity at 30 min	15 ± 5	45 ± 8	95 ± 10
Inflammatory Markers (cells/mL in BALF)			
Neutrophil Count	5.0 x 10 ⁴ ± 1.2 x 10 ⁴	$2.5 \times 10^4 \pm 0.8 \times 10^4$	0.5 x 10 ⁴ ± 0.2 x 10 ⁴

^{*}Denotes a statistically significant difference (p < 0.05) compared to the vehicle control group. BALF: Bronchoalveolar Lavage Fluid

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of a CFTR potentiator in a cystic fibrosis animal model.

Animal Model Selection

• Model: C57BL/6J mice homozygous for the F508del-CFTR mutation (Cftrtm1Kth).



- Rationale: This is a widely used model that exhibits CF-like phenotypes, including defects in ion transport and mucus accumulation, although it does not fully recapitulate human lung disease.
- Husbandry: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. To prevent intestinal obstruction, a common issue in this model, mice are provided with a liquid diet or have their water supplemented with an osmotic laxative (e.g., polyethylene glycol).

Dosing and Administration Protocol

- Compound Preparation: Navocaftor is formulated as a suspension in a vehicle suitable for oral administration, such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
- Dosing Regimen:
 - Treatment Group: Receive Navocaftor at a dose of 30 mg/kg, administered by oral gavage once daily.
 - Vehicle Control Group: Receive an equivalent volume of the vehicle solution by oral gavage once daily.
- Duration: The study is conducted over a period of 28 days to assess both acute and chronic effects of the treatment.

Outcome Measures

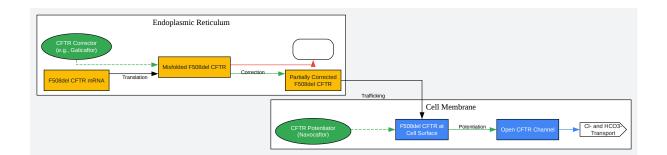
- Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
- Catheter Placement: A double-lumen catheter is inserted into the nasal cavity. One lumen is
 used for perfusion of solutions, and the other contains an exploring electrode. A reference
 electrode is placed subcutaneously.
- Perfusion Protocol: The nasal mucosa is perfused sequentially with:
 - Ringer's solution.
 - Ringer's solution containing amiloride to block sodium channels.



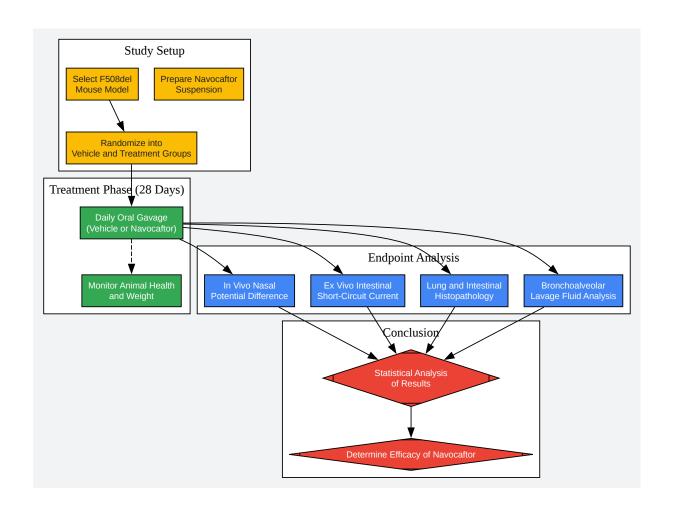
- A low-chloride solution containing amiloride to create a chloride gradient.
- A low-chloride solution with amiloride and a CFTR activator (e.g., forskolin) to stimulate
 CFTR-mediated chloride secretion.
- Data Analysis: The change in potential difference upon perfusion with the forskolincontaining solution is measured as an indicator of CFTR function.
- Tissue Harvest: Following the treatment period, mice are euthanized, and a segment of the jejunum is excised.
- Tissue Mounting: The intestinal tissue is opened along the mesenteric border, and sections are mounted in Ussing chambers, separating the mucosal and serosal sides.
- Short-Circuit Current (Isc) Measurement: The tissue is bathed in Krebs-Ringer bicarbonate solution and voltage-clamped to 0 mV. The short-circuit current is measured.
- Pharmacological Stimulation: CFTR-mediated chloride secretion is stimulated by the sequential addition of forskolin and genistein to the serosal side.
- Data Analysis: The peak change in Isc following stimulation is calculated as a measure of CFTR activity.

Visualizations Signaling Pathway of CFTR Modulation









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